molecular formula C9H14N2O3 B13196894 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13196894
M. Wt: 198.22 g/mol
InChI Key: GLBXGUBMUNKTGP-UHFFFAOYSA-N
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Description

1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1881756-67-7) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. It features a pyrrolidin-2-one core substituted with a 1-methylazetidine moiety at the nitrogen atom and a carboxylic acid group, offering versatile reactivity and potential for interaction with biological targets . The compound has a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound serves as a valuable scaffold in the development of novel therapeutic agents. Research on analogous 5-oxopyrrolidine derivatives has demonstrated promising biological activities, including notable effects against multidrug-resistant bacterial strains such as Staphylococcus aureus . Furthermore, structurally related compounds have shown potent in vitro anticancer activity, particularly against human lung adenocarcinoma A549 cells, highlighting the potential of this chemical class in oncology research . The synthetic route for this molecule typically involves the construction of the 5-oxopyrrolidine-3-carboxylic acid core, often from itaconic acid, followed by the introduction of the 1-methylazetidin-3-yl substituent . Please be advised that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations regarding the possession and use of this material.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

GLBXGUBMUNKTGP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves:

  • Construction of the 5-oxopyrrolidine-3-carboxylic acid core.
  • Introduction of the 1-methylazetidin-3-yl substituent at the nitrogen atom of the pyrrolidine ring.
  • Functional group transformations to achieve the final carboxylic acid functionality.

This approach is consistent with methods used for related 5-oxopyrrolidine derivatives, where the pyrrolidine ring is formed via cyclization reactions involving itaconic acid or its derivatives and appropriate amines.

Stepwise Synthetic Route

Step 1: Formation of the 5-Oxopyrrolidine-3-carboxylic Acid Core
  • The starting material often used is itaconic acid, which undergoes a cyclization reaction with an amine to form the 5-oxopyrrolidine ring.
  • For example, reaction of itaconic acid with 1-methylazetidin-3-amine under reflux conditions in aqueous or alcoholic solvents yields the 5-oxopyrrolidine-3-carboxylic acid scaffold substituted at the nitrogen by the azetidinyl group.
  • This cyclization proceeds via nucleophilic attack of the amine on the activated double bond of itaconic acid, followed by ring closure and dehydration.
Step 2: Introduction of the 1-Methylazetidin-3-yl Group
  • The 1-methylazetidin-3-yl moiety can be introduced by using the corresponding amine derivative (1-methylazetidin-3-amine) as the nucleophile in the cyclization step.
  • Alternatively, the pyrrolidine ring bearing a free nitrogen can be alkylated with a suitable methylazetidine derivative under controlled conditions to avoid over-alkylation or side reactions.
Step 3: Purification and Characterization
  • The crude product is typically purified by recrystallization or chromatographic techniques.
  • Characterization is performed using nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization with itaconic acid and 1-methylazetidin-3-amine Reflux in water or propan-2-ol, 4-6 hours 70-85 Efficient ring closure to form pyrrolidine core
Alkylation (if separate) Alkyl halide of methylazetidine, base, solvent like acetonitrile 60-75 Requires careful control to avoid side products
Purification Recrystallization or silica gel chromatography N/A Yields depend on purity and method

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) : Characteristic signals for the pyrrolidine ring protons and methyl group on the azetidine ring are observed. The presence of rotamers due to restricted amide bond rotation may be detected, showing two sets of singlets for amide and methine protons.
  • [^13C NMR](pplx://action/followup) : Signals corresponding to the carbonyl carbon (around 170-175 ppm), pyrrolidine carbons, and methyl carbon of azetidine are evident.
  • Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound confirms the molecular formula.

Comparative Notes on Similar Compounds

  • Related 5-oxopyrrolidine derivatives bearing phenyl or hydroxyphenyl substituents have been synthesized via similar routes involving itaconic acid and aromatic amines, followed by esterification and hydrazide formation for further functionalization.
  • Hydrazone and azole derivatives derived from 5-oxopyrrolidine carboxylic acids show that the core synthesis is robust and adaptable for various substitutions, which supports the feasibility of the azetidinyl substitution approach.

Summary Table of Preparation Methods for this compound

Preparation Aspect Description
Starting Materials Itaconic acid, 1-methylazetidin-3-amine
Key Reaction Cyclization via nucleophilic attack of amine on itaconic acid double bond
Reaction Conditions Reflux in aqueous or alcoholic solvent (e.g., propan-2-ol) for 4-6 hours
Functional Group Introduction Direct use of 1-methylazetidin-3-amine or post-cyclization alkylation
Purification Techniques Recrystallization, silica gel chromatography
Characterization Methods Nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy
Typical Yield 70-85% for cyclization step, 60-75% for alkylation if separate

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its pharmacological effects.

Comparison with Similar Compounds

The following analysis focuses on structurally analogous compounds with variations in substituents, biological activities, and synthetic strategies.

Table 1: Key 5-Oxopyrrolidine-3-carboxylic Acid Derivatives and Their Properties
Compound Name Substituents Biological Activity (vs. Reference) Key Findings Source
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH phenyl Antioxidant (DPPH assay) IC₅₀ comparable to ascorbic acid; reducing power OD = 1.149 –5
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3-NH₂, 5-Cl, 2-OH phenyl Antioxidant (reducing power assay) OD = 1.675 (highest reducing power in series)
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-F₂ phenyl Antimicrobial, anticancer (inferred) Structural similarity to Gram-positive-targeting derivatives
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Furan-2-ylmethyl Human neutrophil elastase inhibition Synthesized as part of enzyme inhibitor series
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-F phenyl Nrf2 enhancer (computational design) Antioxidant potential via Nrf2 pathway activation
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Br phenyl Reference standard in analytical chemistry Used for characterization of related compounds

Impact of Substituents on Activity

  • Aryl vs. Heterocyclic Substituents :

    • Phenyl derivatives (e.g., 5-chloro-2-hydroxyphenyl) exhibit strong antioxidant activity due to electron-withdrawing groups (Cl, OH) enhancing radical scavenging .
    • Heterocyclic substituents (e.g., furan, oxadiazole) improve enzyme inhibition profiles. For example, 1-(furan-2-ylmethyl) derivatives inhibit human neutrophil elastase .
    • The azetidine substituent in the target compound may enhance metabolic stability compared to bulkier aryl groups, though direct evidence is lacking.
  • Carboxylic Acid vs. Carboxamide :

    • Free carboxylic acid groups (e.g., compound 6 in ) correlate with higher antioxidant activity due to increased electron-donating capacity.
    • Carboxamide derivatives (e.g., ) are tailored for enzyme inhibition, where hydrogen bonding with active sites is critical.

Biological Activity

1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid, with the CAS number 1881756-67-7, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its structural characteristics that influence these activities.

The molecular formula of this compound is C9_9H14_{14}N2_2O3_3, with a molecular weight of 198.22 g/mol. The compound features a pyrrolidine ring and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For example, a related compound, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated significant antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. The minimum inhibitory concentration (MIC) values for various derivatives were evaluated using the broth microdilution technique.

CompoundMIC against S. aureus (µg/mL)MIC against C. difficile (µg/mL)
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid3264
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1632

These results indicate that modifications in the phenyl ring enhance the antimicrobial efficacy of the compounds derived from the oxopyrrolidine structure .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In studies involving A549 human lung adenocarcinoma cells, certain derivatives exhibited structure-dependent cytotoxicity .

Case Study: A549 Cell Line

In an experiment where A549 cells were treated with different concentrations of related compounds, it was found that:

CompoundCell Viability (%)Significance (p-value)
Control (untreated)100%-
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid63.4%<0.05
1-(3,5-dichloro substitution)21.2%<0.001

The presence of substituents such as dichloro groups significantly enhanced the anticancer activity compared to the base compound . These findings suggest that further structural modifications could lead to more potent anticancer agents.

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary data suggest that they may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis in microbial pathogens. The presence of the carboxylic acid group appears to play a crucial role in both activities.

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